molecular formula C14H19N3O2 B2488659 N-[(6-cyclopropylpyrimidin-4-yl)methyl]oxane-4-carboxamide CAS No. 2210050-89-6

N-[(6-cyclopropylpyrimidin-4-yl)methyl]oxane-4-carboxamide

Cat. No.: B2488659
CAS No.: 2210050-89-6
M. Wt: 261.325
InChI Key: PRFLVGAYKLCWNY-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyrimidin-4-yl)methyl]oxane-4-carboxamide is a chemical compound with a unique structure that allows it to be utilized in various research areas. This compound is particularly interesting due to its potential therapeutic properties and significant impact on drug development and molecular biology studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]oxane-4-carboxamide typically involves the reaction of 6-cyclopropylpyrimidine with oxane-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyrimidin-4-yl)methyl]oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions to ensure the desired products are obtained with high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxane-4-carboxylic acid derivatives, while reduction reactions may produce reduced forms of the compound with different functional groups .

Scientific Research Applications

N-[(6-cyclopropylpyrimidin-4-yl)methyl]oxane-4-carboxamide has diverse scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]oxane-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(6-cyclopropylpyrimidin-4-yl)methyl]oxane-4-carboxamide include other pyrimidine derivatives and oxane carboxamides. These compounds share similar structural features and may exhibit comparable biological activities .

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of a cyclopropylpyrimidine moiety and an oxane-4-carboxamide group. This unique structure allows it to interact with specific molecular targets and pathways, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c18-14(11-3-5-19-6-4-11)15-8-12-7-13(10-1-2-10)17-9-16-12/h7,9-11H,1-6,8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFLVGAYKLCWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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